molecular formula C20H20ClN3O2 B12597480 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide CAS No. 646072-61-9

9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide

Cat. No.: B12597480
CAS No.: 646072-61-9
M. Wt: 369.8 g/mol
InChI Key: XKVHKYYLOIVMSX-UHFFFAOYSA-N
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Description

9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with acridine and morpholine derivatives.

    Chlorination: The acridine derivative is chlorinated to introduce the chlorine atom at the 9th position.

    Amidation: The chlorinated acridine is then reacted with a morpholine derivative to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.

Scientific Research Applications

9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
  • Triazoloacridone (C-1305)
  • Amsacrine (m-AMSA)

Uniqueness

Compared to other acridine derivatives, 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide is unique due to the presence of the morpholine moiety, which enhances its solubility and potentially its biological activity. The chlorine atom at the 9th position also contributes to its distinct chemical properties and reactivity .

Properties

CAS No.

646072-61-9

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

9-chloro-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide

InChI

InChI=1S/C20H20ClN3O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H,22,25)

InChI Key

XKVHKYYLOIVMSX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl

Origin of Product

United States

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